2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione
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Overview
Description
2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione is a complex organic compound that features both an imidazole and an isoindole moiety. The presence of these heterocyclic structures endows the compound with unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindole-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and scalability. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can damage cellular components. This makes the compound effective against certain types of bacteria and cancer cells .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with antimicrobial properties.
Tinidazole: Similar in structure and used for similar applications.
Ornidazole: Also a nitroimidazole with applications in treating infections
Uniqueness
What sets 2-[2-Hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione apart is its unique combination of the isoindole and nitroimidazole moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .
Properties
CAS No. |
93272-54-9 |
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Molecular Formula |
C15H14N4O5 |
Molecular Weight |
330.30 g/mol |
IUPAC Name |
2-[2-hydroxy-4-(2-nitroimidazol-1-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N4O5/c20-10(5-7-17-8-6-16-15(17)19(23)24)9-18-13(21)11-3-1-2-4-12(11)14(18)22/h1-4,6,8,10,20H,5,7,9H2 |
InChI Key |
GIXLMNOSVYVRQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CCN3C=CN=C3[N+](=O)[O-])O |
Origin of Product |
United States |
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